5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide
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Overview
Description
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol It contains a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a nicotinamide core
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves several steps. Typically, the preparation starts with the formation of the nicotinamide core, followed by the introduction of the cyclopropoxy and ethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts
Scientific Research Applications
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler derivative with a similar core structure but lacking the cyclopropoxy and ethyl groups.
4-Ethyl-N,N-dimethylnicotinamide: Similar to the target compound but without the cyclopropoxy group.
5-Cyclopropoxy-N,N-dimethylnicotinamide: Lacks the ethyl group but contains the cyclopropoxy group. These comparisons highlight the unique structural features of this compound and its potential for distinct applications
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-ethyl-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-11(13(16)15(2)3)7-14-8-12(10)17-9-5-6-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
MIJQUIYWJAVLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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